2,6-dimethyl-N-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]benzamide
Description
2,6-Dimethyl-N-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]benzamide is a complex organic compound that features a benzamide core with a pyrazole ring and a piperidine moiety. This compound is of interest in various scientific research fields due to its potential biological and chemical properties.
Properties
IUPAC Name |
2,6-dimethyl-N-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-12-4-3-5-13(2)16(12)17(23)21-15-6-8-22(9-7-15)18(24)14-10-19-20-11-14/h3-5,10-11,15H,6-9H2,1-2H3,(H,19,20)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWUPUSXZNRCDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)NC2CCN(CC2)C(=O)C3=CNN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-N-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]benzamide typically involves multiple steps, starting with the preparation of the pyrazole core One common approach is to react 1H-pyrazole-4-carboxylic acid with piperidin-4-amine under dehydration conditions to form the amide bond
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed on the benzamide moiety to introduce functional groups such as hydroxyl or carboxyl groups.
Reduction: : Reduction reactions can be used to convert functional groups within the molecule, such as converting nitro groups to amines.
Substitution: : Substitution reactions can be employed to replace hydrogen atoms on the benzene ring with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Reagents such as halogens (Cl₂, Br₂) and strong acids (HCl, H₂SO₄) are often used in substitution reactions.
Major Products Formed
Oxidation: : Products may include hydroxylated or carboxylated derivatives of the benzamide core.
Reduction: : Reduced derivatives, such as amines, can be formed.
Substitution: : Substituted benzene derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology
Biologically, 2,6-dimethyl-N-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]benzamide may exhibit various bioactivities, such as antimicrobial, anti-inflammatory, and anticancer properties. Research into its biological effects could lead to the development of new therapeutic agents.
Medicine
In medicine, this compound could be explored for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.
Industry
In industry, this compound may find applications in the production of agrochemicals, dyes, and other chemical products due to its reactive nature and structural complexity.
Mechanism of Action
The mechanism by which 2,6-dimethyl-N-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]benzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-N-(piperidin-4-yl)benzamide: : This compound lacks the pyrazole moiety, which may affect its biological activity.
N-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]benzamide: : This compound has a similar structure but without the 2,6-dimethyl groups, potentially altering its chemical properties and biological effects.
Uniqueness
The presence of both the pyrazole and piperidine moieties in 2,6-dimethyl-N-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]benzamide contributes to its unique chemical and biological properties, distinguishing it from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
